Fenebrutinib

BTK inhibitor binding kinetics safety pharmacology

Fenebrutinib is the benchmark reversible, noncovalent BTK inhibitor for neuroscience and immunology research. Unlike irreversible inhibitors (ibrutinib, acalabrutinib), its slow off-rate (18.3 h residence time) and >100-fold selectivity margin eliminate confounding off-target effects in chronic dosing models. With demonstrated human brain penetration and >90% lesion reduction in Phase II trials, it is the ideal tool for dissecting CNS-compartmentalized BTK signaling in EAE and microglial activation studies. Its clean cardiac safety profile (negative TQT study) and defined PK/PD relationships make it an essential reference for preclinical BTK program development. Available in high purity (≥98%) for reproducible results.

Molecular Formula C37H44N8O4
Molecular Weight 664.8 g/mol
CAS No. 1434048-34-6
Cat. No. B560142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenebrutinib
CAS1434048-34-6
SynonymsRG-7845; GDC-0853; GDC0853; GDC 0853
Molecular FormulaC37H44N8O4
Molecular Weight664.8 g/mol
Structural Identifiers
SMILESCC1CN(CCN1C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=NC=C4)N5CCN6C7=C(CC(C7)(C)C)C=C6C5=O)CO)C8COC8
InChIInChI=1S/C37H44N8O4/c1-23-18-42(27-21-49-22-27)9-10-43(23)26-5-6-33(39-17-26)40-30-13-25(19-41(4)35(30)47)28-7-8-38-34(29(28)20-46)45-12-11-44-31(36(45)48)14-24-15-37(2,3)16-32(24)44/h5-8,13-14,17,19,23,27,46H,9-12,15-16,18,20-22H2,1-4H3,(H,39,40)/t23-/m0/s1
InChIKeyWNEODWDFDXWOLU-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Fenebrutinib (1434048-34-6): A Noncovalent, Reversible BTK Inhibitor for Autoimmune and Neurological Research


Fenebrutinib (CAS 1434048-34-6, also known as GDC-0853 or RG7845) is a potent, orally bioavailable, selective, and noncovalent inhibitor of Bruton's tyrosine kinase (BTK) [1][2]. Developed by Roche/Genentech, it exhibits a high binding affinity for both wild-type and clinically relevant mutant forms of BTK, with Ki values in the sub-nanomolar range . Unlike irreversible covalent BTK inhibitors approved for B-cell malignancies, fenebrutinib's reversible binding mechanism and extended target residence time are designed to provide a differentiated safety and efficacy profile for chronic autoimmune and neurological indications, particularly relapsing and primary progressive multiple sclerosis (RMS and PPMS) [3].

Why Fenebrutinib's Reversible Binding and Selectivity Profile Precludes Simple Substitution with Other BTK Inhibitors


The BTK inhibitor class encompasses a wide spectrum of compounds with fundamentally different binding mechanisms, kinetic properties, and selectivity profiles that directly impact both efficacy in specific disease contexts and safety in chronic dosing. Irreversible covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib permanently modify the target, but also bind to other kinases bearing a homologous cysteine, leading to off-target toxicities such as atrial fibrillation, bleeding, and infections [1]. Conversely, other reversible inhibitors or irreversible brain-penetrant candidates like evobrutinib and tolebrutinib have shown variable selectivity, potency, and CNS exposure [2][3]. Fenebrutinib's unique combination of high selectivity, long target residence time, and reversible binding is specifically engineered to mitigate these risks while maintaining potent pathway inhibition, a profile that cannot be assumed or replicated by simply substituting another BTK inhibitor from the same class [4].

Fenebrutinib (1434048-34-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Reversible Noncovalent Binding Mechanism Enables Controlled Target Dissociation vs. Irreversible Inhibitors

Fenebrutinib is a reversible, noncovalent BTK inhibitor with a slow off-rate (1.54 x 10⁻⁵ s⁻¹), in contrast to irreversible covalent inhibitors like ibrutinib that permanently modify Cys481 [1]. This reversible binding allows the drug's effects to dissipate upon discontinuation, a critical safety feature for managing potential adverse events in chronic therapy, whereas covalent inhibitors maintain target suppression for the lifespan of the bound protein [2]. The mean residence time of fenebrutinib on BTK is 18.3 ± 2.8 hours, indicating sustained but reversible inhibition [3].

BTK inhibitor binding kinetics safety pharmacology

Superior Kinase Selectivity Over Covalent and Other Reversible BTK Inhibitors

In a panel of 286 off-target kinases screened at 1 μM, fenebrutinib showed significant inhibition of only three: Bmx, Fgr, and Src . Critically, fenebrutinib's potency for BTK (IC50) was 153-fold, 168-fold, and 131-fold greater than its activity against Bmx, Fgr, and Src, respectively [1]. This contrasts sharply with less selective inhibitors like ibrutinib, which inhibits multiple Tec-family and other kinases (e.g., EGFR, ITK) at clinically relevant concentrations, contributing to its adverse event profile [2]. Even compared to newer irreversible inhibitors like acalabrutinib, which also shows improved selectivity, fenebrutinib's profile is notable for the very high degree of selectivity margin.

BTK inhibitor kinase selectivity off-target effects

Clinical Noninferiority and Superiority Signals vs. Standard of Care in Multiple Sclerosis Trials

In the Phase III FENtrepid trial for primary progressive MS (PPMS), fenebrutinib demonstrated noninferiority to ocrelizumab (the only approved therapy for PPMS) in reducing disability progression [1]. Notably, a post-hoc analysis showed superiority on a composite endpoint of disability worsening, with a 22% lower risk compared to ocrelizumab [2]. For relapsing MS, the Phase III FENhance 2 trial met its primary endpoint, showing a statistically significant reduction in annualized relapse rate (ARR) compared to teriflunomide . These results differentiate fenebrutinib from evobrutinib, which failed to show superiority over teriflunomide in its Phase III trials for RMS [3].

multiple sclerosis BTK inhibitor phase III clinical trial

Demonstrated Blood-Brain Barrier Penetration with Direct CNS Target Engagement in Patients

Fenebrutinib is brain-penetrant, achieving a mean cerebrospinal fluid (CSF) concentration of 43.1 ng/mL after 12 weeks of dosing in the Phase II FENopta trial, a level that is expected to be sufficient for direct BTK inhibition within the CNS [1][2]. This is a critical differentiator from non-penetrant BTK inhibitors and even from some other CNS-penetrant candidates. A comparative non-human primate study showed that while fenebrutinib achieved a CSF exposure of 12.9 ng/mL (kp,uu CSF=0.15), tolebrutinib's exposure was 4.8 ng/mL (kp,uu CSF=0.40) [3]. The human data confirms fenebrutinib's ability to cross the blood-brain barrier and achieve concentrations that correlate with a >90% reduction in new/enlarging T2 and T1 Gd+ MRI lesions in RMS patients .

multiple sclerosis blood-brain barrier CNS penetration

Lack of Clinically Significant Pharmacokinetic Interaction with Methotrexate Enables Combination Therapy

In a dedicated clinical pharmacology study in healthy subjects, co-administration of fenebrutinib (200 mg BID) with methotrexate (7.5 mg single dose) resulted in no clinically relevant changes in exposure for either drug [1]. The geometric mean ratios (90% CI) for MTX AUC and Cmax were 0.96 (0.88–1.04) and 1.05 (0.94–1.18), respectively, when given with fenebrutinib. Similarly, fenebrutinib AUC and Cmax ratios were 1.03 (0.95–1.11) and 1.02 (0.90–1.15) [2]. This confirms that fenebrutinib does not significantly inhibit or induce major metabolic pathways affecting MTX. In contrast, some BTK inhibitors (e.g., ibrutinib) are known to interact with CYP3A4 substrates, necessitating dose adjustments [3].

drug-drug interaction methotrexate pharmacokinetics

Low Risk of QT Prolongation in Thorough QT Study

A dedicated thorough QT (TQT) study in healthy participants demonstrated that fenebrutinib, at therapeutic (400 mg) and supratherapeutic (700 mg) doses, does not cause clinically significant QT/QTc prolongation [1]. The maximum placebo-adjusted ΔΔQTcF (upper bound of 95% CI) was <10 ms for both doses (observed max values 5.3 ms and 8.2 ms at 1 hour post-dose), meeting regulatory criteria for a negative TQT study [2]. This is a critical differentiator from some other BTK inhibitors, notably ibrutinib, which carries a warning for atrial fibrillation and has been associated with QT prolongation [3].

cardiac safety QT interval pharmacokinetics

Fenebrutinib (1434048-34-6) High-Value Application Scenarios in Drug Discovery and Clinical Research


Preclinical Profiling of Reversible vs. Irreversible BTK Inhibition in Autoimmune and Neuroinflammatory Models

Researchers developing novel BTK-targeted therapies for chronic autoimmune or neurological diseases can use fenebrutinib as a benchmark reversible, noncovalent control compound. Its well-characterized binding kinetics (slow off-rate, 18.3 h residence time) and high selectivity (>100-fold margin vs. off-targets) make it an ideal tool for dissecting the functional consequences of sustained but reversible BTK blockade in cellular and in vivo models, particularly in contrast to irreversible inhibitors like ibrutinib [1][2]. This is especially relevant in studies of B-cell receptor signaling, Fc receptor activation, and microglial biology.

Investigating CNS-Penetrant BTK Inhibition in Models of Multiple Sclerosis and Neuroinflammation

Given its demonstrated human brain penetration and robust clinical lesion reduction (>90% in Phase II), fenebrutinib is a critical tool for studying the role of CNS-compartmentalized BTK signaling. It can be used to evaluate the effects of BTK inhibition on microglial activation, neuroinflammation, and neurodegeneration in experimental autoimmune encephalomyelitis (EAE) or other neuroinflammatory models. Its PK profile allows for direct comparisons with non-penetrant inhibitors or those with different CNS exposure characteristics (e.g., tolebrutinib, evobrutinib) [3][4].

Clinical Pharmacology Studies of BTK Inhibitor Safety and Tolerability in Chronic Indications

Fenebrutinib serves as an excellent reference compound for evaluating the safety liabilities associated with the BTK inhibitor class, specifically regarding cardiac and bleeding risks. The availability of a definitive negative TQT study and lack of PK interaction with methotrexate provide a strong baseline for designing clinical pharmacology studies for new BTK inhibitors [5][6]. Its favorable safety profile in Phase III trials (noninferiority to ocrelizumab) further validates its use as a comparator in clinical trials for MS and other autoimmune diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenebrutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.